2-chloro-5-[(1H-imidazol-1-yl)methyl]-1,3-thiazole
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Overview
Description
2-chloro-5-[(1H-imidazol-1-yl)methyl]-1,3-thiazole is a heterocyclic compound that contains both thiazole and imidazole rings
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities . They are key components to functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in biological function .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, leading to downstream effects .
Result of Action
Imidazole derivatives are known to have a variety of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(1H-imidazol-1-yl)methyl]-1,3-thiazole typically involves the reaction of 2-chlorothiazole with imidazole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[(1H-imidazol-1-yl)methyl]-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Cyclization Reactions: Catalysts such as acids or bases may be employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amino derivatives, while oxidation reactions may produce sulfoxides or sulfones.
Scientific Research Applications
2-chloro-5-[(1H-imidazol-1-yl)methyl]-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine
- 2-chloro-5-(1H-imidazol-1-ylmethyl)benzothiazole
Uniqueness
2-chloro-5-[(1H-imidazol-1-yl)methyl]-1,3-thiazole is unique due to the presence of both thiazole and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and interactions with various molecular targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
2-chloro-5-(imidazol-1-ylmethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c8-7-10-3-6(12-7)4-11-2-1-9-5-11/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVLPCLPBKNVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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